molecular formula C26H26FN5O2 B1229371 1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide

1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide

Cat. No. B1229371
M. Wt: 459.5 g/mol
InChI Key: MKFRXHXTYSRVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide is an aromatic amide.

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research by Oezbey et al. (1998) explored the crystal and molecular structure of a closely related compound, highlighting its significance in molecular structure analysis. The study detailed the molecular interactions and conformational details, providing insights into its structural properties (Oezbey, Kendi, Göker, & Tunçbilek, 1998).

Synthesis and Antimicrobial Activities

Krishna Reddy et al. (2013) synthesized new derivatives of piperazine, including compounds related to the chemical . Their research focused on the synthesis process and evaluated the compounds for antimicrobial and antiviral activities, contributing to the field of medicinal chemistry (Krishna Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013).

Antihistaminic Activity

Janssens et al. (1985) synthesized a series of compounds including 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines, investigating their antihistaminic activity. This research is crucial in understanding the potential therapeutic applications of these compounds in treating allergies (Janssens, Torremans, Janssen, Stokbroekx, Luyckx, & Janssen, 1985).

Receptor Affinity Studies

Tapia et al. (1999) conducted a study on benzimidazole-1-carboxamide derivatives, including those with a piperazine moiety. Their research assessed the affinity of these compounds for serotonin and dopamine receptors, providing insights into their potential pharmacological uses (Tapia, Alonso-Cires, López-Tudanca, Mosquera, Labeaga, Innerárity, & Orjales, 1999).

Antimicrobial Studies of Amide Derivatives

Patel et al. (2007) synthesized a series of amide derivatives of quinolone, including 1-piperazinyl derivatives. They evaluated these compounds for their antibacterial activity against various bacterial strains, contributing to the development of new antimicrobial agents (Patel, Patel, & Chauhan, 2007).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) investigated novel benzodifuranyl and other heterocyclic compounds derived from visnaginone and khellinone, including those with piperazine substitution. Their research focused on the compounds' anti-inflammatory and analgesic activities, providing valuable data for pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

PARP Inhibitor Development

Penning et al. (2010) developed a series of benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, contributing to cancer research and treatment. Their work involved synthesizing compounds with various substitutions, including piperazine, and evaluating their efficacy (Penning, Zhu, Gong, Thomas, Gandhi, Liu, Shi, Klinghofer, Johnson, Park, Fry, Donawho, Frost, Buchanan, Bukofzer, Rodriguez, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2010).

Synthesis and Antibacterial Evaluation

Vasić et al. (2014) synthesized a series of benzimidazole derivatives and evaluated their antibacterial and antifungal activities. Their research provides valuable insights into the potential therapeutic uses of these compounds in treating microbial infections (Vasić, Penjisevic, Novaković, Sukalovic, Andric, & Kostic-Rajacic, 2014).

Orexin Receptor Antagonism in Insomnia Treatment

Renzulli et al. (2011) studied the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans. This research contributes to the understanding of the pharmacokinetics and potential therapeutic applications of orexin receptor antagonists in treating insomnia (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

properties

Molecular Formula

C26H26FN5O2

Molecular Weight

459.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C26H26FN5O2/c1-30-12-14-31(15-13-30)22-9-7-21(8-10-22)28-25(33)19-4-11-24-23(16-19)29-26(34)32(24)17-18-2-5-20(27)6-3-18/h2-11,16H,12-15,17H2,1H3,(H,28,33)(H,29,34)

InChI Key

MKFRXHXTYSRVIZ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)CC5=CC=C(C=C5)F

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C(=O)N4)CC5=CC=C(C=C5)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide
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1-[(4-fluorophenyl)methyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-oxo-3H-benzimidazole-5-carboxamide

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